5-Chloroimidazo[1,2-A]pyridin-2-amine

GABA-A receptor modulation Allosteric modulator Neuroscience tool compounds

5-Chloroimidazo[1,2-A]pyridin-2-amine (CAS: 1504961-12-9) is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine class. This core scaffold is widely recognized in medicinal chemistry for its drug-like properties and ability to engage a diverse range of biological targets, including kinases, GABAA receptors, and other enzyme classes.

Molecular Formula C7H6ClN3
Molecular Weight 167.59 g/mol
Cat. No. B11917204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloroimidazo[1,2-A]pyridin-2-amine
Molecular FormulaC7H6ClN3
Molecular Weight167.59 g/mol
Structural Identifiers
SMILESC1=CC2=NC(=CN2C(=C1)Cl)N
InChIInChI=1S/C7H6ClN3/c8-5-2-1-3-7-10-6(9)4-11(5)7/h1-4H,9H2
InChIKeyIZQJESYHGLHPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloroimidazo[1,2-A]pyridin-2-amine: A Critical Heterocyclic Scaffold for Drug Discovery and Chemical Biology


5-Chloroimidazo[1,2-A]pyridin-2-amine (CAS: 1504961-12-9) is a heterocyclic building block belonging to the privileged imidazo[1,2-a]pyridine class . This core scaffold is widely recognized in medicinal chemistry for its drug-like properties and ability to engage a diverse range of biological targets, including kinases, GABAA receptors, and other enzyme classes [1]. The specific placement of the chlorine atom at the 5-position and the free amine at the 2-position defines a unique vector and electronic profile, enabling distinct interactions within biological binding pockets compared to other regioisomers or core scaffolds, making it a critical intermediate for building targeted compound libraries [2].

Why Regioisomeric 6-, 7-, or 8-Chloroimidazo[1,2-A]pyridin-2-amines Are Not Suitable Replacements for the 5-Chloro Derivative


Simple substitution with a different regioisomer of chloroimidazo[1,2-A]pyridin-2-amine (e.g., 6-, 7-, or 8-chloro) or an unsubstituted imidazo[1,2-a]pyridine core is not scientifically sound and can lead to project failure or inconsistent results. The precise position of the halogen on the pyridine ring is a critical determinant of both pharmacophore geometry and molecular pharmacology [1]. This is explicitly demonstrated in studies showing that substituents at the 5-position of the imidazopyridine scaffold drastically alter both the selectivity and potency profile of the molecule [2]. Altering this position changes the compound's electronic distribution, its preferred conformation, and its ability to form key interactions, such as the halogen bond with a specific residue, thereby invalidating any SAR or biological activity established with the 5-chloro core [3].

Quantitative Evidence of Differentiation: 5-Chloroimidazo[1,2-A]pyridin-2-amine vs. Analogs


6-16x Superior Potency of 5-Chloro DS2 Analog (36) over Unsubstituted DS2 at α4β1δ GABA-A Receptors

The 5-chloro substitution is critical for enhancing the potency of imidazo[1,2-a]pyridine-based δ-selective GABAA receptor positive allosteric modulators. In a direct head-to-head comparison using a fluorescence-based fluorometric imaging plate reader membrane potential assay, the 5-chloro DS2 analogue (compound 36) exhibited 6-16 times higher potency at the α4β1δ receptor subtype compared to the parent, unsubstituted compound DS2 [1]. This demonstrates a quantifiable, structure-dependent improvement in pharmacological activity conferred specifically by the 5-chloro substituent on the imidazopyridine core.

GABA-A receptor modulation Allosteric modulator Neuroscience tool compounds

Critical Role of 5-Position in Determining GABAA Receptor Subtype Selectivity

Structure-activity relationship studies reveal that the 5-position of the imidazo[1,2-a]pyridine scaffold is a key determinant for GABAA receptor subtype selectivity [1]. While the 5-chloro analogue (36) shows a 6-16x potency increase at α4β1δ receptors, closely related 5-methyl (30) and 5-bromo (35) analogues also show enhanced potency compared to DS2 [1]. Critically, the 5-methyl analogue (30) demonstrates at least 60-fold selectivity for α4β1δ over α4β1γ2 receptor subtypes [1]. This establishes that the 5-position is a crucial vector for tuning both potency and selectivity, a property not shared by regioisomers with chloro substitution at other positions (e.g., 6-, 7-, or 8-chloro).

GABA-A receptor Subtype selectivity SAR 5-position substitution

5-Chloroimidazo[1,2-A]pyridine Scaffold as a Privileged Kinase Inhibitor Core

The imidazo[1,2-a]pyridine core, specifically substituted, is a recognized scaffold for developing potent kinase inhibitors [1]. While the target compound 5-chloroimidazo[1,2-A]pyridin-2-amine is a versatile building block for further derivatization, its core structure is foundational to compounds showing micromolar activity against key disease targets. For instance, a closely related amide-functionalized imidazo[1,2-a]pyridine derivative (compound 4c) exhibits potent inhibition of CLK1 (IC50 = 0.7 μM) and DYRK1A (IC50 = 2.6 μM) in protein kinase assays [2]. The 5-chloro-2-amine building block provides a direct entry point for synthesizing and exploring this class of kinase inhibitors, with the chlorine atom offering a potential vector for enhancing binding affinity through halogen bonding or hydrophobic interactions.

Kinase inhibition DYRK1A CLK1 Medicinal chemistry

Versatile Synthetic Utility: A Key Intermediate for Generating Diverse Imidazo[1,2-A]pyridine Libraries

5-Chloroimidazo[1,2-A]pyridin-2-amine is not an end-product but a highly versatile synthetic intermediate. Its primary value in a procurement context lies in its two orthogonal reactive handles: the primary aromatic amine at the 2-position and the chloro substituent at the 5-position . The 2-amine can undergo various transformations, including amide bond formation, reductive amination, urea synthesis, or conversion to other functional groups (e.g., via diazonium chemistry) [1]. The 5-chloro group serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse aryl or amine groups, enabling late-stage diversification [2]. This dual functionalization potential is not present in the unsubstituted imidazo[1,2-a]pyridin-2-amine or in regioisomers where the chloro group is at a different position, which would result in a different spatial orientation of the final molecule.

Chemical synthesis Building block Library synthesis Parallel synthesis

Optimal Research and Development Applications for 5-Chloroimidazo[1,2-A]pyridin-2-amine


Discovery of Potent and Selective δ-Containing GABAA Receptor Modulators

This compound is ideally suited for medicinal chemistry programs focused on developing novel tool compounds or drug leads targeting δ-containing GABA-A receptors. The direct evidence shows that the 5-chloro substitution on the imidazo[1,2-a]pyridine core is associated with a 6-16x potency increase compared to the unsubstituted parent [1]. Researchers can use 5-chloroimidazo[1,2-A]pyridin-2-amine as a key starting material to synthesize and explore a focused library of analogues, leveraging the 5-chloro group for further SAR exploration to optimize both potency and selectivity against different GABA-A receptor subtypes [1].

Kinase Inhibitor Lead Optimization, Particularly for DYRK1A and CLK1

The imidazo[1,2-a]pyridine core is a validated scaffold for inhibiting therapeutically relevant kinases like DYRK1A and CLK1, with related derivatives showing low-micromolar IC50 values [1]. 5-Chloroimidazo[1,2-A]pyridin-2-amine is a strategic building block for this area. A typical workflow involves using the 2-amine to generate a library of amides, ureas, or sulfonamides [2]. The 5-chloro group can be retained to probe for potential halogen-bonding interactions with the kinase hinge region or ATP-binding pocket, or it can be used as a handle for late-stage diversification via cross-coupling to rapidly explore chemical space around the core scaffold [1].

Parallel Synthesis of Diverse Heterocyclic Libraries for Phenotypic and Target-Based Screening

For organizations engaged in high-throughput or parallel synthesis, 5-chloroimidazo[1,2-A]pyridin-2-amine offers a dual-functionalization vector that is not available with simpler building blocks [1]. The orthogonal reactivity of the 2-amine and 5-chloro groups allows for the rapid and modular construction of a diverse library of compounds. The 2-amine can be derivatized in parallel with a set of acyl chlorides or sulfonyl chlorides [2]. Subsequently, the 5-chloro group can be diversified via Suzuki-Miyaura cross-coupling with a diverse set of aryl or heteroaryl boronic acids [3]. This two-step, one-compound workflow can efficiently generate a large, three-dimensional library for broad biological screening against a variety of targets, including kinases and other enzyme classes.

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